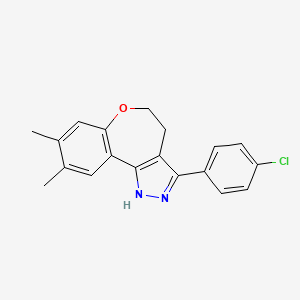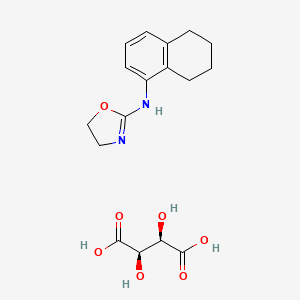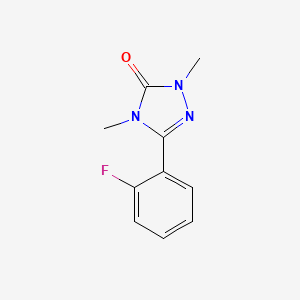
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)-: is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- typically involves the reaction of amidine hydrochlorides with isocyanates. This reaction is often promoted by copper catalysts, which facilitate the formation of the triazole ring through a [3 + 2] annulation process . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
3H-1,2,4-Triazol-3-one, 1,2-dihydro-: A simpler triazole compound without the fluorophenyl group.
5-Nitro-3H-1,2,4-triazol-3-one: Known for its use as a high-energy material.
4-Methyl-5-propoxy-1,2,4-triazol-3-one: Another triazole derivative with different substituents.
Uniqueness: The presence of the fluorophenyl group in 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(2-fluorophenyl)- imparts unique chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
117258-20-5 |
|---|---|
Molecular Formula |
C10H10FN3O |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H10FN3O/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI Key |
LEQSEAZYHFDOER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


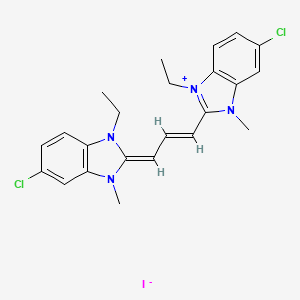
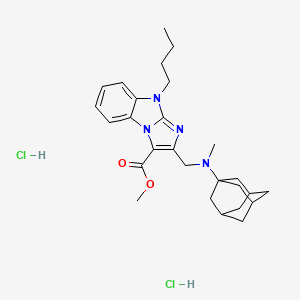
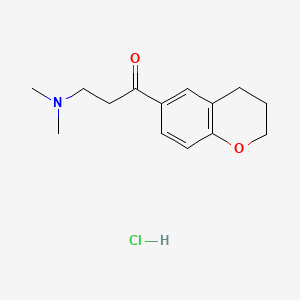
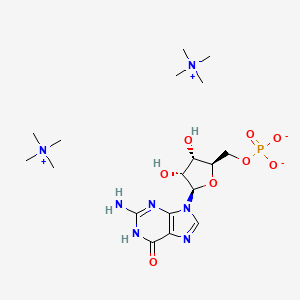
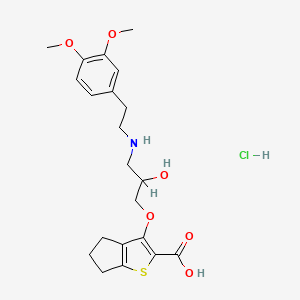
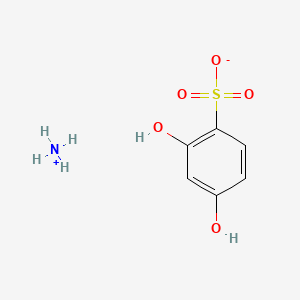
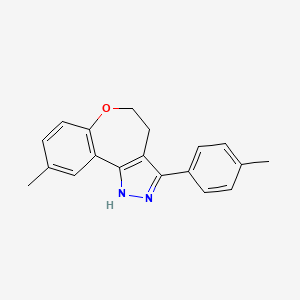
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
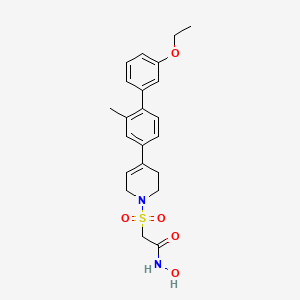
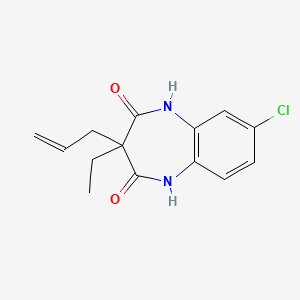
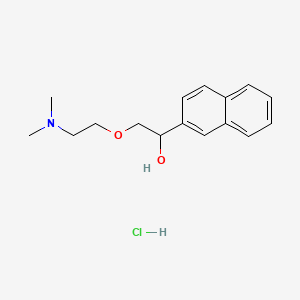
![copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate](/img/structure/B15187267.png)
